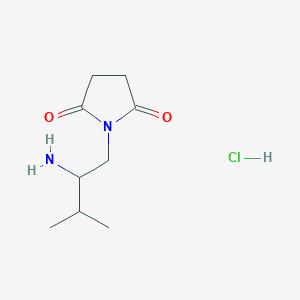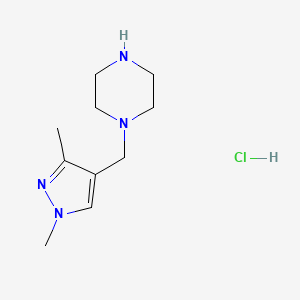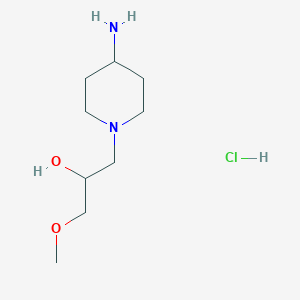
1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride
Overview
Description
Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The compound you mentioned contains a piperidine ring, which is a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . Industrially, piperidine is produced by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound you mentioned likely has a similar structure due to the presence of the piperidine ring.Chemical Reactions Analysis
Piperidine derivatives can undergo intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Piperidine is a colorless liquid with an odor described as objectionable, typical of amines . The physical and chemical properties of “1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride” would depend on the specific structure of the compound.Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in drug design due to their presence in various pharmaceuticals and alkaloids . The compound can serve as a key intermediate in synthesizing substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have shown significant pharmacological activities, making them valuable for medicinal chemistry.
Pharmacological Applications
The piperidine moiety is a common feature in more than twenty classes of pharmaceuticals . As such, “1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride” could be used to develop potential drugs. Its derivatives may exhibit a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.
Anticancer Activity
Piperidine derivatives have been synthesized with potential anticancer activity . For instance, they can be used to create spirooxindolopyrrolidine-embedded piperidinones, which have shown cytotoxicity and apoptosis induction in tumor cell models, potentially offering new avenues for cancer treatment.
Anti-inflammatory Properties
Novel piperidine compounds have been evaluated for their anti-inflammatory properties . The compound could be modified to yield derivatives with significant COX-1 and COX-2 inhibitory activities, suggesting its use in developing new anti-inflammatory drugs.
Enzyme Inhibition
The piperidine structure is often involved in enzyme inhibition, which is crucial for treating various diseases . Derivatives of “1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride” could be designed to target specific enzymes, providing a method for controlling disease progression.
Flavoring Agent Evaluation
While not directly related to the compound , piperidine derivatives are also assessed for their safety as flavoring agents . This indicates the broader applicability of piperidine compounds in food science, where they can be used to enhance or modify flavors.
Safety And Hazards
Future Directions
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and evaluating potential drugs containing the piperidine moiety .
properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-3-methoxypropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-13-7-9(12)6-11-4-2-8(10)3-5-11;/h8-9,12H,2-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHPRSIPUDFRQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN1CCC(CC1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride](/img/structure/B1447848.png)

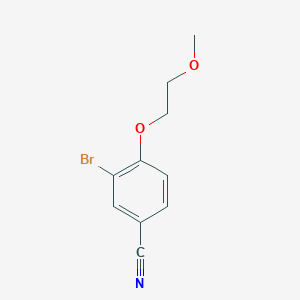
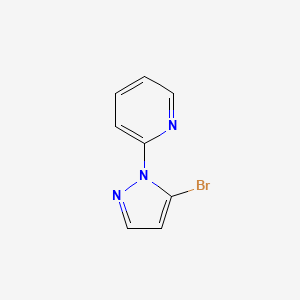
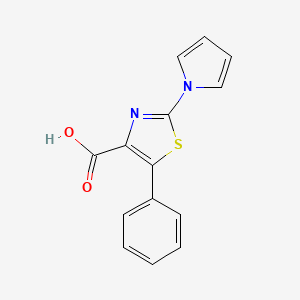


![7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1447859.png)
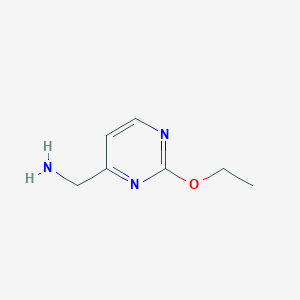
![N-[2-(4-bromophenyl)ethyl]cyclobutanamine](/img/structure/B1447862.png)
![6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1447863.png)
